molecular formula C11H21N B4922165 N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine

Cat. No.: B4922165
M. Wt: 167.29 g/mol
InChI Key: PWAQHLVFMIZZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine is an organic compound with the molecular formula C12H23N It is characterized by a cyclohexene ring substituted with three methyl groups and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine typically involves the alkylation of a cyclohexene derivative with a methylamine source. One common method is the reaction of 2,4,6-trimethylcyclohex-3-en-1-yl chloride with methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of biological molecules. Pathways involved may include neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
  • N-ethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
  • N-propyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine

Uniqueness

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5,9-12H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAQHLVFMIZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1CNC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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